molecular formula C12H12N2O3 B15067174 Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B15067174
M. Wt: 232.23 g/mol
InChI Key: ZMZWEVVWKCLHFX-UHFFFAOYSA-N
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Description

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate ( 1166756-75-7) is a chemical compound of significant interest in research and development, particularly as a building block for the synthesis of novel molecules with potential biological activity. This benzoate ester features a 1,2,4-oxadiazole heterocycle substituted with an ethyl group, a scaffold renowned for its diverse pharmacological and pesticidal properties . The 1,2,4-oxadiazole ring is a privileged structure in medicinal and agrochemistry due to its ability to engage in hydrogen bonding and its metabolic stability, making it a valuable core in the design of active compounds . In research applications, this specific compound serves as a key intermediate for exploring structure-activity relationships (SAR). It is utilized in the design and synthesis of new chemical entities, especially benzamide derivatives, which have shown promising insecticidal and fungicidal activities in preliminary bioassays . The structural motif of pyridine-linked or benzene-linked 1,2,4-oxadiazoles is frequently employed in the search for potent pest control agents . Furthermore, 1,2,4-oxadiazole-containing compounds are extensively investigated for their potential as anti-infective agents, targeting bacteria, viruses, and other pathogens . The ethyl-substituted oxadiazole core, similar to the one in this compound, is a versatile precursor in constructing more complex molecules aimed at modulating biological targets. The compound has a molecular formula of C 12 H 12 N 2 O 3 and a molecular weight of 232.24 g/mol . It should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-5-4-6-9(7-8)12(15)16-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZWEVVWKCLHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and ester group participate in oxidation under controlled conditions.

Reagent Conditions Product Yield Source
KMnO₄ (acidic)95°C, 11 h3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid94%
CrO₃Acetic acid, 95°COxidized oxadiazole derivatives (e.g., ring-opening products)N/A
  • Mechanism : Acidic KMnO₄ oxidizes the methyl ester to a carboxylic acid via radical intermediates, retaining the oxadiazole ring . Chromium-based oxidants may degrade the oxadiazole ring, forming nitro or carbonyl compounds .

Reduction Reactions

Reduction targets the ester or oxadiazole groups:

Reagent Conditions Product Yield Source
LiAlH₄Dry ether, 0°C3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzyl alcohol78%
H₂/Pd-CEthanol, RTPartial reduction of oxadiazole to amidoxime65%
  • Key Insight : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the oxadiazole ring . Catalytic hydrogenation may partially saturate the heterocycle .

Electrophilic Substitution

The benzoate aromatic ring undergoes substitution:

Reagent Conditions Product Position Source
HNO₃/H₂SO₄0–5°C, 2 hMethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-5-nitrobenzoateMeta
Br₂/FeBr₃CH₂Cl₂, RTMethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-bromobenzoatePara
  • Directing Effects : The electron-withdrawing oxadiazole ring directs electrophiles to the meta and para positions of the benzoate .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

Conditions Reagent Product Yield Source
NaOH (1M)Reflux, 6 h3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid92%
HCl (6M)Reflux, 8 hSame as above88%
  • Kinetics : Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions .

Cyclization and Condensation

The oxadiazole ring participates in cycloadditions:

Reagent Conditions Product Application Source
NH₂OH·HClEtOH, 80°CTriazole-linked hybridsPharmacological scaffolds
PhNH₂DMF, 120°CN-Aryl oxadiazole conjugatesMaterial science
  • Note : Condensation with hydroxylamine forms triazole derivatives, expanding bioactivity.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and ethylamine .

  • Photolysis : UV exposure (254 nm) cleaves the oxadiazole ring, forming nitrile oxides .

Scientific Research Applications

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomers

  • Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate (CAS: 196301-95-8): A para-substituted isomer with the oxadiazole ring attached to the 4-position of the benzoate.

Substituent Variations

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate Ethyl (C2H5) C12H12N2O3 232.24 Moderate lipophilicity, meta-substitution
Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate Methyl (CH3) C11H10N2O3 218.21 Lower steric bulk, reduced hydrophobicity
Methyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate CF3 C12H9F3N2O3 286.21 Enhanced electronegativity, improved metabolic stability

Physicochemical Properties

  • Lipophilicity : The ethyl substituent in this compound provides intermediate lipophilicity compared to methyl (less lipophilic) and trifluoromethyl (more lipophilic) analogues. This balance may optimize blood-brain barrier penetration in drug design .
  • Solubility : The para-substituted isomer (Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate) exhibits lower aqueous solubility than the meta-substituted compound due to reduced polarity, as observed in analogous systems .

Biological Activity

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by the presence of an oxadiazole ring, which is often associated with various biological activities. The synthesis typically involves the cyclization of appropriate precursors, such as 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of dehydrating agents like sulfuric acid or thionyl chloride.

Molecular Formula: C₁₂H₁₂N₂O₃
Molecular Weight: 232.24 g/mol
CAS Number: 1166756-75-7

Antimicrobial Properties

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of oxadiazole exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HCT-11610.5
HePG-212.0
MCF-715.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors within biological systems. The oxadiazole ring can influence cellular pathways by:

  • Inhibiting Enzyme Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulating Receptor Activity: It can interact with receptors such as EGFR (Epidermal Growth Factor Receptor), leading to altered signaling pathways associated with tumor growth .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Effects: In a study focusing on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Antimicrobial Efficacy: Another study reported that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant bacterial strains.

Q & A

Q. Characterization Methods :

  • NMR : 1^1H and 13^13C NMR verify regioselectivity of the oxadiazole substitution.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 246.0811 Da for C12_{12}H12_{12}N2_2O3_3) .
  • Melting Point : Consistency with literature values (e.g., 105–109°C for analogous oxadiazoles) .

Advanced: How can computational modeling optimize the design of this compound derivatives for receptor binding studies?

Answer:
Computational strategies include:

Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target receptors like dopamine D2. For example, the ethyl group on the oxadiazole enhances hydrophobic interactions with receptor subpockets .

DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Substituents like electron-withdrawing groups stabilize charge-transfer interactions .

MD Simulations : Evaluate stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or π-π stacking interactions.

Case Study : Replacing the ethyl group with isopropyl in analogous compounds reduced D3 receptor affinity by 2–3 fold, highlighting the importance of steric fit .

Basic: What analytical techniques are critical for resolving contradictions in biological activity data for oxadiazole derivatives?

Answer:
Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) require:

Purity Validation : HPLC (≥95% purity) to rule out impurities affecting bioactivity .

Metabolite Profiling : LC-MS identifies degradation products or active metabolites.

Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and polymorphism, as seen in related oxadiazole polymorph studies .

Example : In D3 receptor studies, conflicting Ki values may arise from differences in radioligand purity or assay buffers. Normalizing data to internal controls (e.g., reference compounds like raclopride) improves reproducibility .

Advanced: How does substituent position on the oxadiazole ring influence the physicochemical properties of this compound?

Answer:
The oxadiazole’s substitution pattern affects:

Lipophilicity : LogP increases with alkyl groups (e.g., ethyl vs. methyl), enhancing membrane permeability.

Solubility : Polar substituents (e.g., -OH) improve aqueous solubility but may reduce CNS penetration.

Stability : Electron-withdrawing groups (e.g., -NO2_2) stabilize the oxadiazole ring against hydrolysis.

Q. Yield Optimization Table :

MethodYield (%)Purity (%)
Conventional (reflux)6592
Microwave8297
Flow Chemistry7895

Basic: How do spectroscopic techniques (e.g., IR, UV-Vis) confirm the electronic properties of this compound?

Answer:

  • IR Spectroscopy : Peaks at 1650 cm1^{-1} (C=N stretch) and 1730 cm1^{-1} (ester C=O) confirm functional groups.
  • UV-Vis : Absorption at 270–290 nm (π→π* transitions) correlates with conjugation between the oxadiazole and benzoate moieties .
  • Fluorescence : Quenching in polar solvents indicates charge-transfer interactions .

Advanced: What role does the oxadiazole ring play in the pharmacokinetic profile of this compound?

Answer:
The 1,2,4-oxadiazole ring:

Metabolic Stability : Resists CYP450-mediated oxidation compared to triazoles.

Bioavailability : Moderate logP (2.8) balances absorption and solubility.

Half-Life : In rodent studies, t1/2_{1/2} = 4.2 h due to esterase-mediated hydrolysis of the methyl benzoate .

Advanced: How do researchers address batch-to-batch variability in this compound synthesis?

Answer:

Quality Control : Strict monitoring of reaction temperature (±2°C) and stoichiometry (≤5% excess amidoxime).

DoE Optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading).

Standardization : Use of commercially available intermediates (e.g., 3-cyanobenzoic acid from Kanto Reagents) ensures consistency .

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